6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with a chloro group at the 6th position and a 1,2,4-oxadiazole ring at the 3rd position, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-methylbenzhydrazide can be reacted with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
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Coupling with chromen-2-one: : The synthesized 1,2,4-oxadiazole derivative can then be coupled with a chromen-2-one derivative. This step often involves the use of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group at the 6th position of the chromen-2-one ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
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Oxidation and Reduction: : The chromen-2-one core can participate in oxidation and reduction reactions. For instance, the double bonds in the chromen-2-one ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
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Cyclization Reactions: : The oxadiazole ring can participate in cyclization reactions under specific conditions, potentially leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted chromen-2-one derivatives, while reduction reactions can lead to dihydro derivatives of the chromen-2-one core.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors. Studies have indicated potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives might be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: shares similarities with other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group in the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-10-2-4-11(5-3-10)16-20-17(24-21-16)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQAVFUJKFNBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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